molecular formula C19H24N4O3 B2579742 2-(4-Ethoxyphenyl)-1-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)ethanone CAS No. 946283-38-1

2-(4-Ethoxyphenyl)-1-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)ethanone

Cat. No. B2579742
CAS RN: 946283-38-1
M. Wt: 356.426
InChI Key: TTWGMPGHZBGRKO-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-1-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)ethanone is a synthetic compound that belongs to the class of piperazine derivatives. It is commonly used in scientific research for its potential therapeutic applications.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Synthesis of Novel Derivatives : Research into the synthesis of various derivatives related to the chemical structure of interest has led to the development of compounds with significant antimicrobial, antipsychotic, and antifungal activities. For instance, novel triazole derivatives and biphenyl moiety linked with aryl piperazine have been synthesized, displaying considerable anti-dopaminergic and anti-serotonergic activity, which suggests potential applications in antipsychotic drug development (Bektaş et al., 2007) (Bhosale et al., 2014).

  • Pharmacological Evaluation : The pharmacological activities of synthesized compounds related to the chemical structure of interest have been extensively evaluated, including σ1 receptor antagonism for pain management, highlighting the therapeutic potential of these compounds in treating pain and possibly other conditions (Díaz et al., 2020).

Computational and Structural Analysis

  • Conformational and Vibrational Studies : Computational studies have been conducted to assess the biochemical properties and vibrational assignments of synthesized arylpiperazine-based drugs, which are crucial for understanding their pharmacological activities and designing compounds with enhanced therapeutic effects (Onawole et al., 2017).

Antimicrobial and Antifungal Activities

  • Antimicrobial Activities : Several studies have focused on the antimicrobial and antifungal potentials of new pyridine derivatives, revealing variable and modest activities against investigated strains, which suggests the potential for developing new antimicrobial agents based on these structures (Patel et al., 2011).

properties

IUPAC Name

2-(4-ethoxyphenyl)-1-[4-(6-methoxypyridazin-3-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c1-3-26-16-6-4-15(5-7-16)14-19(24)23-12-10-22(11-13-23)17-8-9-18(25-2)21-20-17/h4-9H,3,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTWGMPGHZBGRKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NN=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethoxyphenyl)-1-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)ethanone

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